Cas no 62899-75-6 (cyclohexylethylcarbamoyl chloride)

Cyclohexylethylcarbamoyl chloride is a reactive carbamoyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantages include its role in the preparation of carbamates and ureas through nucleophilic substitution reactions with amines or alcohols. The cyclohexylethyl moiety imparts steric and electronic effects that can influence the reactivity and selectivity of subsequent transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a versatile building block for constructing complex molecules. Handling requires standard precautions for acyl chlorides, including moisture-free conditions to prevent hydrolysis. Its stability and reactivity make it a practical choice for targeted synthetic applications.
cyclohexylethylcarbamoyl chloride structure
62899-75-6 structure
Product Name:cyclohexylethylcarbamoyl chloride
CAS No:62899-75-6
MF:C9H16ClNO
MW:189.682441711426
CID:958240
PubChem ID:11332952
Update Time:2025-11-02

cyclohexylethylcarbamoyl chloride Chemical and Physical Properties

Names and Identifiers

    • cyclohexylethylcarbamoyl chloride
    • (1-cyclohexylethyl)carbamic chloride
    • 62899-75-6
    • N-cyclohexyl-N-ethylcarbamoyl chloride
    • NS00004653
    • EINECS 263-753-6
    • EC 263-753-6
    • Cyclohexyl(ethyl)carbamyl chloride
    • EN300-1154771
    • DTXSID00978674
    • AKOS006313811
    • N-Cyclohexyl N-ethylcarbamoyl chloride
    • SCHEMBL6565132
    • Inchi: 1S/C9H16ClNO/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3
    • InChI Key: ONKIPJDBUYZQMP-UHFFFAOYSA-N
    • SMILES: ClC(N(CC)C1CCCCC1)=O

Computed Properties

  • Exact Mass: 189.09218
  • Monoisotopic Mass: 189.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 29.1

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Additional information on cyclohexylethylcarbamoyl chloride

Cyclohexylethylcarbamoyl Chloride (CAS No. 62899-75-6): Properties, Applications, and Market Insights

Cyclohexylethylcarbamoyl chloride (CAS No. 62899-75-6) is a specialized organic compound widely used in pharmaceutical and agrochemical synthesis. This carbamoyl chloride derivative serves as a crucial building block for creating bioactive molecules, particularly in the development of enzyme inhibitors and crop protection agents. With the growing demand for precision chemistry in drug discovery, this compound has gained significant attention from researchers and manufacturers alike.

The molecular structure of cyclohexylethylcarbamoyl chloride features a reactive carbamoyl chloride group (-COCl) attached to a cyclohexylethyl moiety, making it particularly valuable for amide bond formation in organic synthesis. Recent studies highlight its utility in creating novel pharmaceutical intermediates, especially for central nervous system (CNS) targeted therapies - a hot topic in current medicinal chemistry research. The compound's unique structural features contribute to improved blood-brain barrier permeability, a key consideration in modern drug design.

In the agrochemical sector, cyclohexylethylcarbamoyl chloride derivatives have shown promise in developing next-generation pesticide formulations. With increasing global focus on sustainable agriculture and reduced environmental impact, researchers are exploring its potential in creating biodegradable crop protection agents. The compound's structural flexibility allows for modifications that can enhance target specificity while minimizing ecological effects - addressing two major concerns in contemporary agrochemical development.

The synthesis of cyclohexylethylcarbamoyl chloride typically involves the reaction of cyclohexylethylamine with phosgene or phosgene equivalents under controlled conditions. Modern synthetic approaches emphasize green chemistry principles, with particular attention to atom economy and waste reduction. These developments align with the pharmaceutical industry's growing commitment to sustainable manufacturing practices, a trend frequently searched by professionals in chemical databases and industry publications.

Quality control for CAS 62899-75-6 requires rigorous analytical techniques including HPLC purity analysis, NMR spectroscopy, and mass spectrometry. The compound typically appears as a colorless to pale yellow liquid with characteristic physical properties that make it suitable for various synthetic applications. Storage recommendations emphasize protection from moisture and maintenance of proper temperature conditions to preserve its chemical stability - a common concern among laboratory technicians and process chemists.

Market analysis indicates steady growth in demand for cyclohexylethylcarbamoyl chloride, particularly from Asia-Pacific pharmaceutical manufacturers. The compound's versatility in creating biologically active molecules has made it a valuable asset in drug discovery pipelines. Industry reports suggest increasing interest in this chemical intermediate for developing treatments targeting neurological disorders - a therapeutic area experiencing significant research investment globally.

Recent patent literature reveals innovative applications of cyclohexylethylcarbamoyl chloride derivatives in material science, particularly in the development of functional polymers with specialized surface properties. This expansion beyond traditional pharmaceutical applications demonstrates the compound's growing importance in multiple high-tech industries. Researchers are particularly interested in its potential for creating smart materials with responsive characteristics - a trending topic in materials science forums and academic searches.

Safety considerations for handling cyclohexylethylcarbamoyl chloride follow standard laboratory protocols for reactive carbonyl compounds. Proper personal protective equipment (PPE) including gloves and eye protection is essential, along with adequate ventilation. These precautions address common safety queries from laboratory professionals, while the compound's non-classified status makes it accessible for research purposes without special regulatory constraints in most jurisdictions.

The future outlook for CAS 62899-75-6 appears promising, with potential applications emerging in bioconjugation chemistry and prodrug development. As pharmaceutical companies increasingly focus on targeted drug delivery systems, the unique properties of cyclohexylethylcarbamoyl chloride make it a candidate for creating novel drug-linker systems. These developments correspond with frequent searches for "advanced drug delivery technologies" in scientific literature and patent databases.

For researchers considering cyclohexylethylcarbamoyl chloride for their projects, sourcing high-quality material from reputable suppliers is crucial. Analytical certificates should confirm identity and purity, while proper storage and handling protocols ensure optimal performance in synthetic applications. The compound's growing importance in medicinal chemistry and its versatility in creating diverse molecular architectures position it as a valuable tool for modern chemical research and development.

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